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Compound of Interest

Compound Name: NanoKid

Cat. No.: B12773707 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the chemical synthesis of the

upper body of the anthropomorphic molecule known as the "NanoKid." The protocols are

based on the convergent synthesis strategy developed by Chanteau and Tour.[1]

Overview of Synthesis
The synthesis of the NanoKid upper body is a five-step process starting from 1,4-

dibromobenzene. The sequence involves di-iodination, a double Sonogashira coupling to

attach the "arms," formylation to introduce a reactive site for the "head," acetal protection of this

aldehyde, and a final halogen exchange to prepare the molecule for coupling with the NanoKid
lower body.

Synthetic Scheme

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12773707?utm_src=pdf-interest
https://www.benchchem.com/product/b12773707?utm_src=pdf-body
https://chemistry.mdma.ch/hiveboard/picproxie_docs/000466038-anthropomorphic.molecules.art.pdf
https://www.benchchem.com/product/b12773707?utm_src=pdf-body
https://www.benchchem.com/product/b12773707?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12773707?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Di-iodination

Step 2: Sonogashira Coupling

Step 3: Formylation

Step 4: Acetal Protection

Step 5: Halogen Exchange

1,4-Dibromobenzene

2,5-Dibromo-1,4-diiodobenzene (1)

 HIO4, KI, H2SO4, AcOH

2,5-Bis(3,3-dimethylbutynyl)-
1,4-dibromobenzene (2)

 3,3-Dimethyl-1-butyne,
PdCl2(PPh3)2, CuI, Et3N/THF

2,5-Bis(3,3-dimethylbutynyl)-
4-bromobenzaldehyde (3)

 1. n-BuLi, THF, -78°C
2. DMF

2,5-Bis(3,3-dimethylbutynyl)-4-
(1,3-dioxolane)bromobenzene (4)

 Ethylene glycol,
p-TsOH, Toluene

NanoKid Upper Body (5)
2,5-Bis(3,3-dimethylbutynyl)-4-

(1,3-dioxolane)iodobenzene

 1. n-BuLi, THF, -78°C
2. 1,2-Diiodoethane

Click to download full resolution via product page

Caption: Synthetic workflow for the NanoKid upper body.
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Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis.

Step
Compound
Name

Intermediat
e No.

Molecular
Formula

Molar Mass
( g/mol )

Yield (%)

1

2,5-Dibromo-

1,4-

diiodobenzen

e

1 C₆H₂Br₂I₂ 487.72 ~50%

2

2,5-Bis(3,3-

dimethylbutyn

yl)-1,4-

dibromobenz

ene

2 C₁₈H₂₀Br₂ 396.16 70%

3

2,5-Bis(3,3-

dimethylbutyn

yl)-4-

bromobenzal

dehyde

3 C₁₉H₂₁BrO 345.27 81%

4

2,5-Bis(3,3-

dimethylbutyn

yl)-4-(1,3-

dioxolane)bro

mobenzene

4 C₂₁H₂₅BrO₂ 389.32 95%

5

2,5-Bis(3,3-

dimethylbutyn

yl)-4-(1,3-

dioxolane)iod

obenzene

5 C₂₁H₂₅IO₂ 436.32 68%
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Materials and General Methods: All manipulations should be performed under an inert

atmosphere (Nitrogen or Argon) unless otherwise specified. Solvents should be anhydrous

where required. Reagents should be of high purity.

Step 1: Synthesis of 2,5-Dibromo-1,4-diiodobenzene (1)
This protocol is adapted from a general procedure for the iodination of substituted benzenes.

Diagram of Experimental Workflow

Combine 1,4-dibromobenzene,
 HIO4, KI, H2SO4, AcOH Stir at 70°C for 4h Cool and Pour

 into NaHSO3 solution Filter and Wash Solid Recrystallize from
 Chloroform Obtain Product 1

Click to download full resolution via product page

Caption: Workflow for the synthesis of Intermediate 1.

Procedure:

To a stirred solution of 1,4-dibromobenzene (10.0 g, 42.4 mmol) in glacial acetic acid (150

mL), add periodic acid (HIO₄, 3.85 g, 20.3 mmol) and potassium iodide (14.0 g, 84.8 mmol).

Carefully add concentrated sulfuric acid (15 mL) dropwise to the mixture.

Heat the reaction mixture to 70°C and maintain for 4 hours.

After cooling to room temperature, pour the mixture into a 10% aqueous solution of sodium

bisulfite (NaHSO₃).

Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

Purify the crude solid by recrystallization from chloroform to yield 2,5-dibromo-1,4-

diiodobenzene (1) as a white solid.

Step 2: Synthesis of 2,5-Bis(3,3-dimethylbutynyl)-1,4-
dibromobenzene (2)
This step involves a palladium-copper catalyzed Sonogashira cross-coupling reaction.
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Procedure:

In a screw-cap vial, combine 2,5-dibromo-1,4-diiodobenzene (1) (4.29 g, 8.79 mmol),

bis(triphenylphosphine)palladium(II) dichloride (0.379 g, 0.541 mmol), and copper(I) iodide

(0.206 g, 1.08 mmol).[1]

Add 40 mL of THF and 20 mL of triethylamine (Et₃N) to the vial.

Add 3,3-dimethyl-1-butyne (2.22 mL, 18.03 mmol) to the mixture at 0°C.

Stir the reaction mixture at 23°C for 20 hours.

After the reaction is complete, concentrate the mixture under reduced pressure.

Purify the residue by flash chromatography on silica gel using hexanes as the eluent to

afford compound 2 (2.43 g, 70% yield) as a white solid.[1]

Step 3: Synthesis of 2,5-Bis(3,3-dimethylbutynyl)-4-
bromobenzaldehyde (3)
This formylation is achieved through a lithium-halogen exchange followed by quenching with an

electrophile.

Procedure:

Dissolve compound 2 (1.0 g, 2.52 mmol) in 50 mL of anhydrous THF in a flask under

nitrogen.

Cool the solution to -78°C in a dry ice/acetone bath.

Add n-butyllithium (n-BuLi, 1.11 mL of a 2.48 M solution in hexanes, 2.77 mmol) dropwise.

Stir for 30 minutes at -78°C.

Add N,N-dimethylformamide (DMF, 0.29 mL, 3.78 mmol) to the solution and stir for an

additional 2 hours at -78°C.

Quench the reaction by adding 10 mL of a 1 M HCl solution.
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Warm the mixture to room temperature and extract with diethyl ether (3 x 30 mL).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate

(MgSO₄), and concentrate.

Purify the crude product by flash chromatography (silica gel, 10% ethyl acetate in hexanes)

to yield the aldehyde 3 (0.71 g, 81% yield) as a yellow oil.

Step 4: Synthesis of 2,5-Bis(3,3-dimethylbutynyl)-4-(1,3-
dioxolane)bromobenzene (4)
This step protects the aldehyde functionality as an acetal.

Procedure:

To a solution of aldehyde 3 (0.70 g, 2.03 mmol) in 50 mL of toluene, add ethylene glycol

(0.57 mL, 10.1 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~20 mg).

Fit the flask with a Dean-Stark apparatus and reflux the mixture for 12 hours to remove water

azeotropically.

Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate

(NaHCO₃) and then with brine.

Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

Purify the residue by flash chromatography (silica gel, hexanes) to obtain the acetal 4 (0.75

g, 95% yield) as a white solid.

Step 5: Synthesis of 2,5-Bis(3,3-dimethylbutynyl)-4-(1,3-
dioxolane)iodobenzene (5) - The NanoKid Upper Body
The final step increases the reactivity of the coupling site for the subsequent attachment of the

lower body.

Procedure:
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Dissolve the bromo-acetal 4 (0.51 g, 1.31 mmol) in 25 mL of anhydrous THF under a

nitrogen atmosphere.[1]

Cool the solution to -78°C.

Add n-BuLi (0.57 mL of a 2.48 M solution, 1.41 mmol) dropwise and stir the mixture for 30

minutes at -78°C.[1]

In a separate flask, dissolve 1,2-diiodoethane (0.554 g, 1.965 mmol) in 10 mL of THF.[1]

Add the solution of 1,2-diiodoethane to the reaction mixture at -78°C.

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

Extract the product with diethyl ether (3 x 25 mL).

Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and remove the

solvent in vacuo.

Purify by flash chromatography (silica gel, hexanes) to yield the final NanoKid upper body 5

(0.39 g, 68% yield) as a white solid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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